molecular formula C12H12N4 B13596151 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine

Cat. No.: B13596151
M. Wt: 212.25 g/mol
InChI Key: MCOPDSBPFIMQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both an indole and a pyrazole ring

Preparation Methods

The synthesis of 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-1H-indole-6-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole or pyrazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-indole-6-carbaldehyde: A precursor in the synthesis of the compound.

    1-methyl-1H-indol-3-yl)methylamine: Another indole derivative with different functional groups.

    2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with similar indole structure but different substituents.

The uniqueness of this compound lies in its specific combination of indole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

5-(1-methylindol-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H12N4/c1-16-5-4-8-2-3-9(6-11(8)16)10-7-12(13)15-14-10/h2-7H,1H3,(H3,13,14,15)

InChI Key

MCOPDSBPFIMQKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.